molecular formula C6H5BrO2S B1279159 Benzenesulfonyl Bromide CAS No. 2297-65-6

Benzenesulfonyl Bromide

Cat. No. B1279159
CAS RN: 2297-65-6
M. Wt: 221.07 g/mol
InChI Key: CGWWQPZGKPHLBU-UHFFFAOYSA-N
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Description

Benzenesulfonyl bromide is a chemical compound that is not directly discussed in the provided papers. However, its related compounds, such as benzenesulfonamides and derivatives that incorporate phenyl-1,2,3-triazole moieties, are mentioned. These compounds have been synthesized and studied for their potential as carbonic anhydrase inhibitors, which are relevant in the treatment of conditions like glaucoma .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is reported in several studies. For instance, a practical one-pot synthesis method has been developed for the creation of highly substituted thiophenes and benzo[b]thiophenes from bromoenynes and o-alkynylbromobenzene derivatives . Another study reports the Pd-catalyzed direct arylation of nitro(pentafluorosulfanyl)benzenes with aryl bromides, which is a straightforward method to access SF5-containing aryl derivatives . Additionally, the addition of benzenesulfonyl bromide to diene and enyne esters has been used to promote the formation of functionalized gamma-lactones .

Molecular Structure Analysis

The molecular structure and conformational properties of benzenesulfonamide have been studied using gas electron diffraction and quantum chemical methods. Two stable conformers with the NH2 group either eclipsing or staggering the SO2 group have been predicted, with the eclipsed form being slightly more favored . The effects of halogen substituents on the molecular structure of para-halogen benzenesulfonamides have also been investigated, showing that the optimized geometries are consistent with X-ray crystal structures .

Chemical Reactions Analysis

Benzenesulfonamide derivatives have been used in various chemical reactions. Polymer-supported benzenesulfonamides have been utilized as key intermediates in solid-phase synthesis, leading to diverse privileged scaffolds . Direct benzylic oxidation of alkylarenes via C-H bond abstraction using alkali metal bromides has been developed, showing excellent selectivity . Additionally, functionalized 1,2-bis(trimethylsilyl)benzenes have been synthesized through Diels-Alder or C-H activation reactions, which are important for the creation of benzyne precursors and Lewis acid catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives have been explored through various spectroscopic techniques. For instance, the synthesis, molecular structure, spectroscopic properties, and biological evaluation of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides have been reported, with Density Functional Theory (DFT) calculations assisting in spectral assignments . The vibrational frequencies, as well as 1H and 13C NMR chemical shifts of para-halogen benzenesulfonamides, have been calculated and compared with experimental data, providing insights into the effects of halogen substituents on the characteristic bands and chemical shifts .

Scientific Research Applications

1. Application in Sulfone Chemistry

  • Summary of the Application: Benzenesulfonyl Bromide is used in sulfone chemistry for C–S bond functionalization of sulfones . This field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
  • Methods of Application: The application involves the use of sulfones in Pd-catalysed Suzuki–Miyaura type reactions . The process involves catalytic desulfitative functionalizations .
  • Results or Outcomes: The application of this chemistry has led to the synthesis of natural products . It has opened a new area of research with burgeoning activity in recent years .

2. Application in Medicinal Chemistry

  • Summary of the Application: Benzenesulfonyl Bromide derivatives are synthesized and evaluated as competitive inhibitors of Human neutrophil elastase (hNE) for the treatment of Acute Respiratory Distress Syndrome (ARDS) .
  • Methods of Application: Various benzenesulfonic acid derived compounds were synthesized and evaluated . The compound 4f was superimposed onto the active center of hNE to understand the binding mode .
  • Results or Outcomes: Biological screening revealed that compound 4f shows moderate inhibitory activity (IC 50 = 35.2 μM) against hNE .

Safety And Hazards

Benzenesulfonyl Bromide should be assumed to be an irritant and harmful by skin absorption and ingestion . It is advised to avoid contact with skin, eyes, and clothing . The compound is moisture sensitive and will react with nucleophilic solvents, liberating HBr, and therefore should be stored under an inert atmosphere .

properties

IUPAC Name

benzenesulfonyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWWQPZGKPHLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456632
Record name Benzenesulfonyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonyl Bromide

CAS RN

2297-65-6
Record name Benzenesulfonyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2297-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl Bromide
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Record name Benzenesulfonyl bromide
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Synthesis routes and methods

Procedure details

Benzenesulfonyl bromide was synthesized with 1316.0 g of the mother liquid containing sodium benzenesulfinate by procedures similar to those of the fourth step and the fifth step of Example 1 except that bromine was used instead of chlorine in the fifth step. Thus, 36.0 g of benzenesulfonyl bromide was yielded. Gas chromatographic analysis revealed that the concentration of benzenesulfonyl bromide in the organic layer was 81.3% (weight; 29.27 g, 0.133 mole), and the yield was 94.4%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
C Wang, GA Russell - The Journal of Organic Chemistry, 1999 - ACS Publications
Chemoselectivity in the addition and cyclization reactions of PhSO 2 Br to N-allyl acrylamides has been confirmed due to the higher reactivity of the acrylic C C bond toward the sulfonyl …
Number of citations: 24 pubs.acs.org
C Wang, GA Russell - The Journal of Organic Chemistry, 1999 - ACS Publications
The gem-dialkyl effect has been used to promote the formation of functionalized γ-lactones in the addition of benzenesulfonyl bromide to diene and enyne esters. Introduction of 3 mol % …
Number of citations: 35 pubs.acs.org
Y Amiel - The Journal of Organic Chemistry, 1974 - ACS Publications
… As mentioned earlier,Zakharkin and Zhigareva claimed that the thermal addition of benzenesulfonyl bromide to phenylacetylene gave a cis addition product;9 ***their structural …
Number of citations: 102 pubs.acs.org
AC Poshkus, JE Herweh… - The Journal of Organic …, 1963 - ACS Publications
… 12a 4,4'-Oxydi(benzenesulfonyl bromide) and 3,3'-diphenylsulfonedisulfonyl bromide were … Benzenesulfonyl bromide, however, is a liquid. In contrast to sulfonyl chlorides, sulfonyl …
Number of citations: 43 pubs.acs.org
VV Kislov, SN Ivanov, BG Gnedin - Russian journal of general …, 1999 - hero.epa.gov
Pseudo-first-order rate constants and activation parameters (ΔH≠ and ΔS≠) were determined for hydrolysis of 2-CH3-and 2, 4, 6-(CH3) 3-substituted benzenesulfonyl bromide over …
Number of citations: 1 hero.epa.gov
C Wang, GA Russell - Formation of [gamma]-lactams and lactones by …, 1999 - core.ac.uk
In recent years, assembly of y-lactones by formation of the Ca-Cp (or C3-C4) bond has drawn attention due to its potential advantage over other routes. Lu reported the Pdcatalyzed …
Number of citations: 3 core.ac.uk
SJ Cristol, DI Davies - The Journal of Organic Chemistry, 1964 - ACS Publications
… The reactions of benzenesulfonyl bromide and benzenesulfonyl iodide with norbornadiene … An equimolar mixture of norbornadiene and benzenesulfonyl bromide on warming gave over …
Number of citations: 70 pubs.acs.org
SJ Cristol, JK Harrington, MS Singer - Journal of the American …, 1966 - ACS Publications
… When the reaction product from benzenesulfonyl bromide and norbornadiene was fractionated by chromatography on alumina, three products were separated. These were …
Number of citations: 57 pubs.acs.org
JH McNamara - 1956 - search.proquest.com
… In 1867, Ofcto^ described benzenesulfonyl bromide as a clear liquid distilling at lip.0* Mien benzenesulfonyl bromide Was prepared by adding bromine to a neutral or slightly basic …
Number of citations: 0 search.proquest.com
G Cardillo, A De Simone, L Gentilucci, P Sabatino… - Tetrahedron letters, 1994 - Elsevier
… Furthermore the resulting enolate was trapped performing the reaction in the presence of benzenesulfonyl bromide and the 2-bromo-3-phthalmido derivative 4 was obtained in good …
Number of citations: 47 www.sciencedirect.com

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